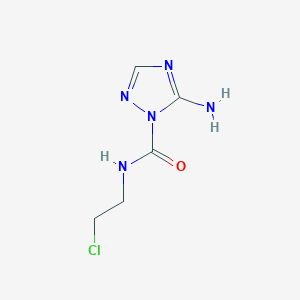
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both amino and chloroethyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide typically involves the reaction of 5-amino-1,2,4-triazole with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-amino-n-(2-azidoethyl)-1h-1,2,4-triazole-1-carboxamide.
Oxidation: Formation of 5-nitroso-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide.
Reduction: Formation of 5-amino-n-(2-chloroethyl)-1,2-dihydro-1,2,4-triazole-1-carboxamide.
Aplicaciones Científicas De Investigación
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer drugs. The triazole ring can also interact with various enzymes, inhibiting their activity and affecting cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,2,4-triazole: Lacks the chloroethyl group, making it less reactive in substitution reactions.
2-Chloroethyl-1,2,4-triazole: Lacks the amino group, reducing its potential for forming hydrogen bonds and interacting with biological targets.
5-Amino-1,2,4-triazole-3-carboxamide: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide is unique due to the presence of both amino and chloroethyl groups, which provide a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Número CAS |
35101-81-6 |
|---|---|
Fórmula molecular |
C5H8ClN5O |
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
5-amino-N-(2-chloroethyl)-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C5H8ClN5O/c6-1-2-8-5(12)11-4(7)9-3-10-11/h3H,1-2H2,(H,8,12)(H2,7,9,10) |
Clave InChI |
ZLLSIVVWOYDFMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C(=N1)N)C(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


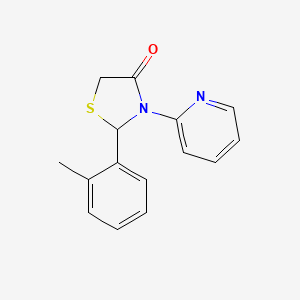

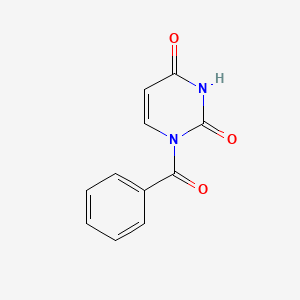

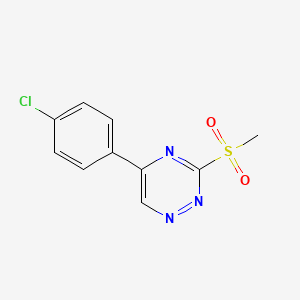
![N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine](/img/structure/B13999179.png)
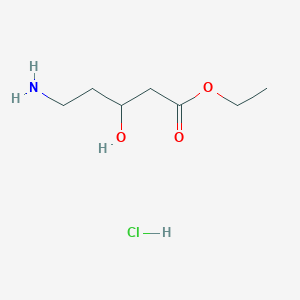
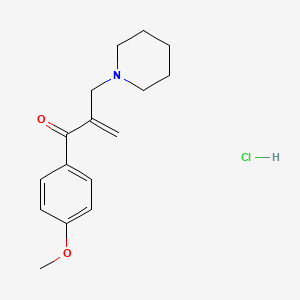
![Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate](/img/structure/B13999190.png)
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)
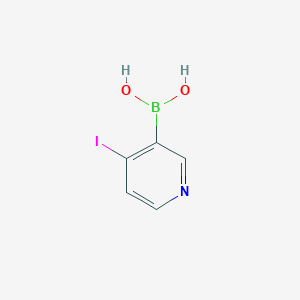
![2-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile](/img/structure/B13999215.png)

![ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B13999228.png)
